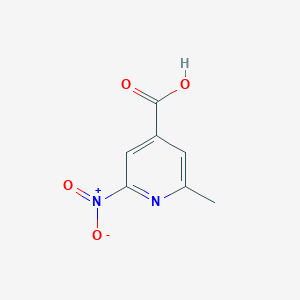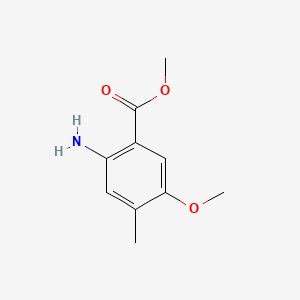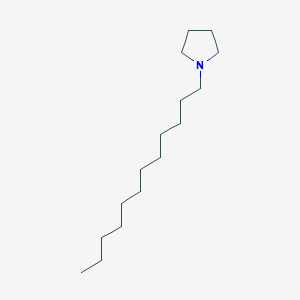
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one is a chemical compound with a molecular formula of C13H16BrNO2 It is a derivative of carbostyril, a heterocyclic compound that contains a quinoline ring system
准备方法
The synthesis of 6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one typically involves the reaction of 7-hydroxy-tetrahydroquinolinone with dibromobutane in the presence of a base. The reaction mixture is heated, then cooled, and the product is isolated . Phase transfer catalysts can be used to enhance the reaction efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Etherification: The hydroxyl group can be etherified to form various ethers.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, such as aripiprazole, which is used to treat schizophrenia.
Materials Science: The compound can be used to modify polymers and other materials to enhance their properties.
Biological Research: It is used in studies to understand its effects on various biological systems and its potential as a therapeutic agent.
作用机制
The mechanism of action of 6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one involves its interaction with specific molecular targets in the body. For example, in the synthesis of aripiprazole, the compound acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the final compound synthesized.
相似化合物的比较
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one can be compared with other similar compounds, such as:
4-Bromobutoxybenzene: A simpler compound with a similar bromobutoxy group but lacking the quinoline ring system.
4-(4-Bromobutoxy)-9H-carbazole: A compound with a carbazole ring system instead of a quinoline ring.
6-Substituted-5-(4-bromobutoxy)-4,7-dimethyl coumarins: Compounds with a coumarin ring system and similar bromobutoxy substitution.
The uniqueness of this compound lies in its specific quinoline ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC 名称 |
6-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-4-5-12-10(9-11)3-6-13(16)15-12/h4-5,9H,1-3,6-8H2,(H,15,16) |
InChI 键 |
WMNKNHUCSKDKMK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCCCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
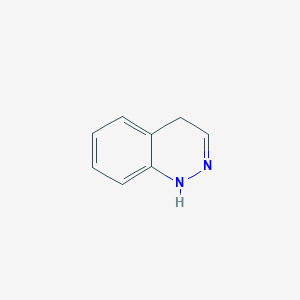
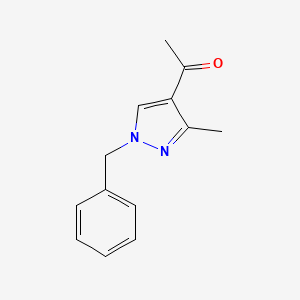
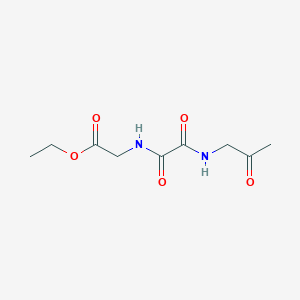
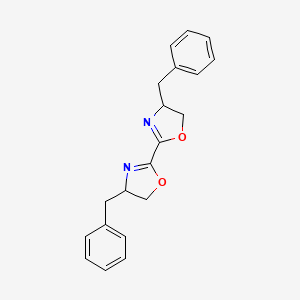
![3-Bromo-N-butylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B8695271.png)

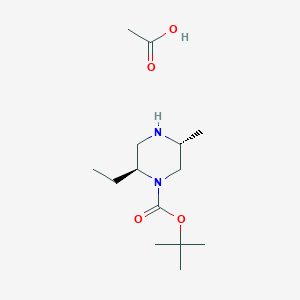
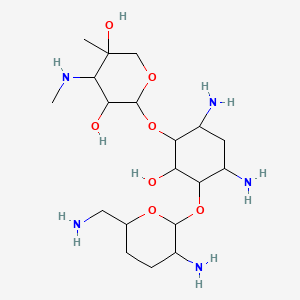
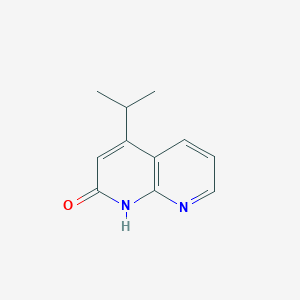
![(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8695307.png)
![N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide](/img/structure/B8695310.png)
